N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide
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Overview
Description
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Thiazole Ring Formation: The thiazole ring can be constructed using reactions involving thiourea and α-haloketones.
Coupling Reactions: The benzofuran and thiazole rings are then coupled using suitable reagents and catalysts to form the core structure.
Introduction of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methoxy)benzamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethoxy)benzamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(butoxy)benzamide
Uniqueness
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide is unique due to its specific structural features, such as the presence of the pentyloxy group, which may impart distinct physicochemical properties and biological activities compared to similar compounds.
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Benzamide Group : Provides the amide functionality.
- Thiazole Ring : Contributes to biological activity through interaction with various biological targets.
- Methoxybenzofuran Moiety : Enhances lipophilicity and potential receptor interactions.
- Pentyloxy Side Chain : May influence the compound’s pharmacokinetic properties.
The molecular formula for this compound is C24H27N3O3S with a molecular weight of approximately 437.6 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the reaction of 7-methoxybenzofuran with thioamide and haloketone under basic conditions.
- Coupling Reaction : The thiazole intermediate is coupled with pentyloxy-substituted benzene derivatives.
- Amidation : The final step involves acylation to introduce the benzamide functionality.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Interaction : Binding to cellular receptors could modulate signal transduction pathways, influencing cellular responses.
- Gene Expression Modulation : It may affect the expression of genes related to inflammation and apoptosis, thereby impacting cell survival and growth.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies on related thiazole derivatives have shown:
- Cytotoxicity against Cancer Cells : Compounds targeting tubulin polymerization have demonstrated efficacy in arresting cancer cells in the G(2)/M phase of the cell cycle .
Compound | Activity | Mechanism |
---|---|---|
SMART-H | Anticancer | Inhibits tubulin polymerization |
SMART-F | Anticancer | Induces apoptosis in cancer cells |
This compound | Potentially anticancer | Modulates enzyme activity |
Anti-inflammatory Effects
The methoxybenzofuran moiety has been associated with anti-inflammatory properties. For example, related compounds have been shown to inhibit nitric oxide production and pro-inflammatory cytokines in macrophages . The proposed mechanisms include:
- Inhibition of COX Enzymes : Reducing prostaglandin synthesis.
- Downregulation of MAPK Pathways : Influencing inflammatory signaling cascades.
Case Studies and Research Findings
- In Vivo Studies : Research involving similar compounds has demonstrated their ability to overcome multidrug resistance in cancer cells, indicating their potential as effective therapeutic agents .
- In Vitro Assays : Compounds structurally related to this compound have shown significant cytotoxic effects in various cancer cell lines, suggesting a promising avenue for further exploration .
- Mechanistic Insights : Studies have revealed that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, which may be applicable to this compound as well .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-pentoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-4-5-13-29-18-11-9-16(10-12-18)23(27)26-24-25-19(15-31-24)21-14-17-7-6-8-20(28-2)22(17)30-21/h6-12,14-15H,3-5,13H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIIVVORVWMCSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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